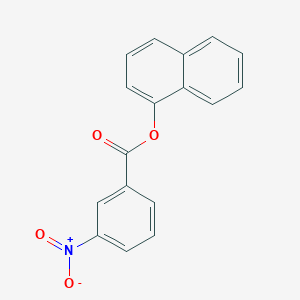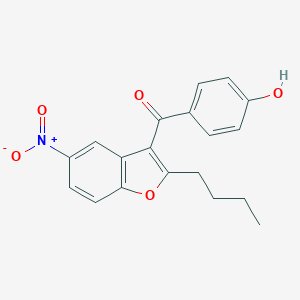
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
Overview
Description
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a chemical compound with the molecular formula C19H17NO5. It is a key intermediate in the synthesis of dronedarone hydrochloride, an antiarrhythmic drug used for the treatment of atrial fibrillation and atrial flutter . This compound is characterized by its benzofuran and hydroxyphenyl groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The compound, also known as 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, is a key intermediate in the preparation of the antiarrhythmic drug, dronedarone . The primary targets of this compound are likely to be similar to those of dronedarone, which are primarily cardiac ion channels involved in maintaining heart rhythm.
Mode of Action
Dronedarone acts by blocking multiple ion channels in the heart, including potassium, sodium, and calcium channels, which helps to slow down the heart rate and restore normal rhythm .
Biochemical Pathways
The compound is likely to affect the same biochemical pathways as dronedarone, given their structural similarity. This includes the inhibition of adrenergic activity and calcium channels, which can lead to a decrease in heart rate and contractility .
Pharmacokinetics
Dronedarone is well-absorbed orally and undergoes extensive metabolism in the liver .
Result of Action
The molecular and cellular effects of this compound’s action would likely mirror those of dronedarone, given their structural similarity. This includes a reduction in heart rate, decreased contractility, and restoration of normal heart rhythm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone involves several steps. One practical approach starts with the commercially available 4-nitrophenol, which is converted in five steps to 2-butyl-5-nitrobenzofuran. This intermediate is then subjected to Friedel–Crafts acylation with 4-methoxybenzoyl chloride, followed by deprotection of the methyl group to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Acylating agents: Such as acyl chlorides for Friedel–Crafts acylation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while acylation can introduce various acyl groups to the benzofuran ring .
Scientific Research Applications
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Key intermediate in the synthesis of dronedarone hydrochloride, an antiarrhythmic drug.
Industry: Used in the development of pharmaceuticals and other fine chemicals .
Comparison with Similar Compounds
Similar Compounds
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: A related compound with a methoxy group instead of a hydroxy group.
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate: Another derivative with different functional groups.
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl)methanone hydrochloride: A compound with additional substituents on the benzofuran ring
Uniqueness
The uniqueness of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone lies in its specific structure, which makes it a crucial intermediate in the synthesis of dronedarone hydrochloride. Its combination of benzofuran and hydroxyphenyl groups provides distinct chemical properties that are essential for its role in pharmaceutical synthesis .
Properties
IUPAC Name |
(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-2-3-4-17-18(19(22)12-5-8-14(21)9-6-12)15-11-13(20(23)24)7-10-16(15)25-17/h5-11,21H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZKLBXEGZKOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467068 | |
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141645-16-1 | |
| Record name | 2-(n-Butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141645-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141645161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYL-3-(4-HYDROXYBENZOYL)-5-NITROBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HKT5L2NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research presented in the paper regarding (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone?
A1: The research article focuses on presenting an alternative synthetic approach for a 2-n-butyl-5-nitrobenzofuran derivative. This derivative serves as a key starting material for the synthesis of Dronedarone hydrochloride []. While the paper doesn't delve deeply into this compound itself, it highlights its importance as a precursor in the multi-step synthesis of Dronedarone hydrochloride. Understanding efficient synthesis routes for key intermediates like this compound is crucial for the pharmaceutical industry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
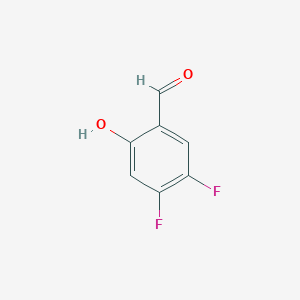
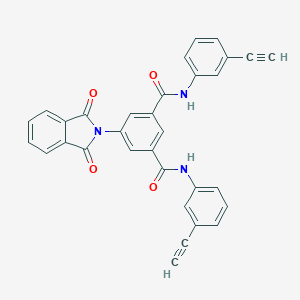
![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)

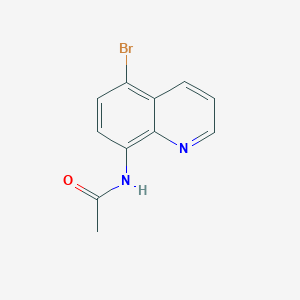
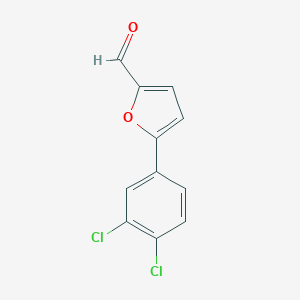
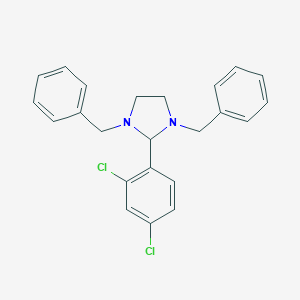
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
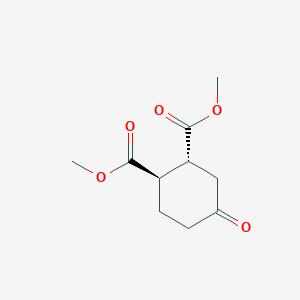
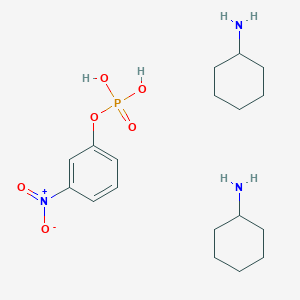
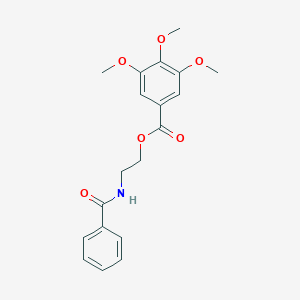
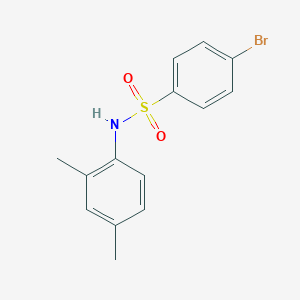
![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)
